2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium is a complex organic compound with the molecular formula C44H84NO7PS It is known for its unique structure, which includes multiple functional groups such as phosphinothioyl and trimethylazanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the phosphinothioyl and trimethylazanium groups. Common reagents used in the synthesis include oleic acid derivatives, phosphorus oxychloride, and trimethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trimethylazanium group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential as a lipid analog in membrane studies.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the development of advanced materials and surfactants.
Mechanism of Action
The mechanism of action of 2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane dynamics and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Dioleoyl-thion-phosphatidylcholine
- 1,2-Oleoylthion-sn-glycero-3-phosphocholine
- 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium
Uniqueness
Compared to similar compounds, 2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to integrate into lipid bilayers and alter membrane properties makes it particularly valuable in biological and medical research .
Properties
CAS No. |
81844-74-8 |
---|---|
Molecular Formula |
C44H84NO7PS |
Molecular Weight |
802.2 g/mol |
IUPAC Name |
2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H84NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)49-40-42(41-51-53(48,54)50-39-38-45(3,4)5)52-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21- |
InChI Key |
PNQHZHWDHOTUTA-YEUCEMRASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
1,2-oleoylthion-sn-glycero-3-phosphocholine 1,2-oleoylthionphosphatidylcholine dioleoyl-thion-phosphatidylcholine DOTPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.